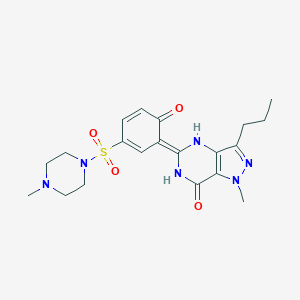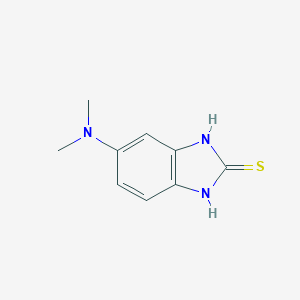
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione, also known as DMABT, is an organic compound with a molecular formula of C10H12N2S. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. DMABT is a thione derivative of benzimidazole and has been found to have various applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione is not fully understood. However, it is believed that 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione exerts its biological activity by binding to specific targets in the cell. For example, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the activity of cholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemische Und Physiologische Effekte
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to have various biochemical and physiological effects. For example, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the activity of cholinesterase, which can lead to increased neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione in lab experiments is its unique properties. 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a valuable compound for studying these biological processes. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to inhibit the activity of various enzymes, which can provide insights into the mechanisms of enzyme activity.
However, there are also limitations to using 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione in lab experiments. For example, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione is a highly reactive compound and can be difficult to handle. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione. One potential direction is to further investigate its antibacterial, antifungal, and antitumor activities. This could involve testing 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione against a wider range of bacterial and fungal strains or investigating its potential as a chemotherapeutic agent.
Another potential direction is to investigate the use of 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione in organic electronics. 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to act as an electron donor, which could make it a valuable compound for use in organic electronic devices.
Conclusion
In conclusion, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione is a unique compound that has been extensively used in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities, and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione and to explore its potential applications in various fields.
Synthesemethoden
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione can be synthesized through a two-step reaction process. The first step involves the condensation of o-phenylenediamine with dimethylformamide dimethyl acetal to form N,N-dimethyl-o-phenylenediamine. The second step involves the reaction of N,N-dimethyl-o-phenylenediamine with carbon disulfide in the presence of base to form 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been extensively used in scientific research due to its unique properties. It has been found to exhibit antibacterial, antifungal, and antitumor activities. 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has also been found to inhibit the activity of various enzymes, including cholinesterase and tyrosinase. In addition, 5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione has been found to have potential applications in the field of organic electronics due to its ability to act as an electron donor.
Eigenschaften
CAS-Nummer |
149367-82-8 |
|---|---|
Produktname |
5-(Dimethylamino)-1,3-dihydrobenzimidazole-2-thione |
Molekularformel |
C9H11N3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
5-(dimethylamino)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13) |
InChI-Schlüssel |
FYYXHXCCYXEHNR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)NC(=S)N2 |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)NC(=S)N2 |
Synonyme |
2H-Benzimidazole-2-thione,5-(dimethylamino)-1,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



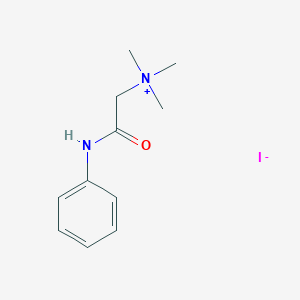
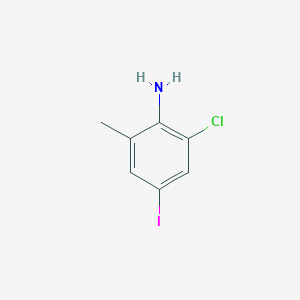
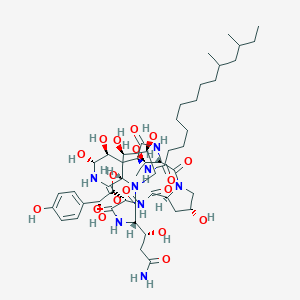
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
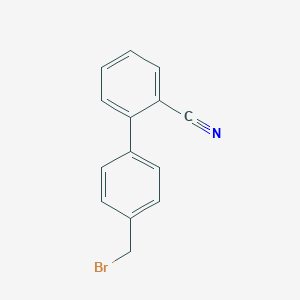
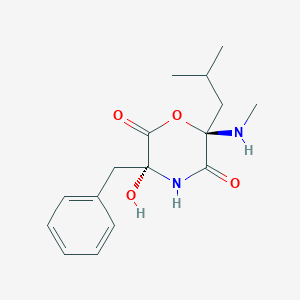

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
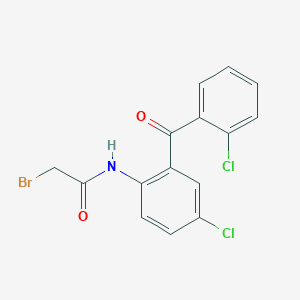

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

